Analytical and Structural Profiling of 7-Bromo-6-chloro-5-aza-2-oxindole: Molecular Weight, Exact Mass, and Characterization Workflows
Analytical and Structural Profiling of 7-Bromo-6-chloro-5-aza-2-oxindole: Molecular Weight, Exact Mass, and Characterization Workflows
Executive Summary
7-Bromo-6-chloro-5-aza-2-oxindole (CAS: 1190319-75-5) is a highly specialized, polyhalogenated heterocyclic building block utilized extensively in modern medicinal chemistry and rational drug design . Featuring a pyrrolo-pyridine (aza-oxindole) core, this compound serves as a privileged scaffold for developing highly selective kinase inhibitors. This whitepaper provides an authoritative analysis of its structural topology, exact mass characteristics, and the analytical workflows required for its precise identification and validation in synthetic pipelines.
Structural Topology & Chemical Identity
The molecular architecture of 7-bromo-6-chloro-5-aza-2-oxindole is defined by its fused bicyclic system, which dictates its pharmacological utility:
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The Aza-Oxindole Core: The replacement of a carbon atom with a nitrogen at the 5-position of the traditional oxindole ring creates a pyridine-fused pyrrolidone. This "aza" modification fundamentally alters the electronic distribution of the ring system. It introduces a novel hydrogen-bond acceptor, which is critical for anchoring the molecule within the ATP-binding hinge region of target kinases.
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Halogenation Effects (Causality): The substitutions at C6 (Chlorine) and C7 (Bromine) are non-arbitrary. Halogens significantly increase the lipophilicity (LogP) of the scaffold, enabling deeper penetration into hydrophobic binding pockets. Furthermore, the electron-withdrawing nature of these halogens lowers the pKa of the oxindole N-H, strengthening its capacity as a hydrogen-bond donor.
Figure 1: SAR logic for halogenated 5-aza-2-oxindole derivatives in target binding.
Mass Spectrometry & Molecular Weight Analysis
The precise determination of the molecular weight and exact mass of 7-bromo-6-chloro-5-aza-2-oxindole (Formula: C7H4BrClN2O ) is critical for verifying synthetic fidelity and detecting structural isomers .
Quantitative Mass Parameters
| Property | Value | Computational Basis |
| Chemical Formula | C7H4BrClN2O | Based on the 7-bromo-6-chloro-5-aza-2-oxindole structure |
| Average Molecular Weight | 247.48 g/mol | Standard atomic weights (includes all natural isotopes) |
| Monoisotopic Exact Mass | 245.9196 Da | Calculated using most abundant isotopes: 12C,1H,79Br,35Cl,14N,16O |
| [M+H]+ Exact Mass | 246.9268 Da | Monoisotopic mass + proton (1.0073 Da) |
| Isotopic Pattern (M : M+2 : M+4) | ≈ 3 : 4 : 1 | Convolution of 79Br/81Br (1:1) and 35Cl/37Cl (3:1) |
Isotopic Signature Causality
When analyzing this compound via mass spectrometry, researchers must not rely solely on the monoisotopic mass. The presence of both Bromine ( 79Br and 81Br in a ~1:1 ratio) and Chlorine ( 35Cl and 37Cl in a ~3:1 ratio) generates a highly diagnostic isotopic cluster. The mathematical convolution of these probabilities results in a distinct mass spectrum displaying an M : M+2 : M+4 intensity ratio of approximately 3:4:1. Observing this exact cluster acts as a self-validating confirmation of the di-halogenated species, immediately distinguishing the target compound from mono-halogenated impurities or degradation products.
Experimental Workflows: Exact Mass Determination
To empirically validate the exact mass of 245.9196 Da, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the industry standard .
Figure 2: UHPLC-HRMS workflow for exact mass determination of the di-halogenated core.
Step-by-Step LC-HRMS Protocol
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Sample Preparation: Dissolve 1 mg of 7-bromo-6-chloro-5-aza-2-oxindole in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.
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Causality: Methanol ensures complete dissolution of the highly lipophilic halogenated core. The final aqueous dilution matches the initial mobile phase conditions to prevent chromatographic peak distortion (the "solvent effect").
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Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
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Causality: The C18 stationary phase effectively retains the hydrophobic halogens. Formic acid acts as a crucial proton source, driving the chemical equilibrium toward the [M+H]+ ionized state required for positive-ion ESI.
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Ionization (ESI+): Operate the Electrospray Ionization source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure efficient droplet evaporation.
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Mass Analysis (Q-TOF or Orbitrap): Calibrate the mass analyzer using a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously via a secondary sprayer.
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Causality: The lock-mass provides real-time internal calibration, compensating for instrumental thermal drift. This self-correcting system ensures the mass accuracy remains strictly below 5 ppm, which is mandatory for confirming the exact mass of 246.9268 Da ( [M+H]+ ).
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Data Processing: Extract the ion chromatogram for m/z 246.9268 with a narrow extraction window (± 5 ppm). Verify the 3:4:1 isotopic pattern at m/z 246.9, 248.9, and 250.9 to finalize structural confirmation.
References
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Title: 7-Bromo-6-chloro-5-aza-2-oxindole (CAS 1190319-75-5) Product Specifications Source: Bio-Fount URL: [Link]
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Title: Isotope Pattern Calculator and Mass Spectrometry Principles Source: PubChem (National Institutes of Health) URL: [Link]
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Title: Chemical Database and Molecular Properties Source: MolPort URL: [Link]
